
3-(Dimethylamino)-1-propanethiol
Overview
Description
3-(Dimethylamino)-1-propanethiol is an organic compound with the molecular formula C5H13NS. It is a thiol derivative containing a dimethylamino group attached to a propyl chain. This compound is known for its distinctive sulfurous odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Dimethylamino)-1-propanethiol can be synthesized through several methods. One common method involves the reaction of 3-chloropropanethiol with dimethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the substitution of the chlorine atom with the dimethylamino group.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain a controlled temperature and pressure, minimizing side reactions and maximizing the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-1-propanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Addition: The compound can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Nucleophiles: Halides or other nucleophiles for substitution reactions.
Electrophiles: Alkyl halides or acyl chlorides for addition reactions.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Substituted Amines: Resulting from nucleophilic substitution reactions.
Thioethers: Formed through addition reactions with electrophiles.
Scientific Research Applications
Pharmaceuticals
3-(Dimethylamino)-1-propanethiol has been investigated for its potential analgesic properties. Research has indicated that certain derivatives of this compound exhibit significant analgesic effects, potentially providing alternatives to traditional opioids without the associated side effects such as nausea and vomiting . A study highlighted that these compounds could fulfill high demands for effective pain management.
Agricultural Chemicals
This compound is utilized in the synthesis of agrochemicals. Its role as an intermediate in the production of pesticides and herbicides enhances its importance in agricultural applications. The ability to modify its structure allows for the development of more effective agricultural products .
Water Treatment
In water treatment processes, this compound serves as a flocculant, aiding in the removal of suspended solids and contaminants from wastewater. Its cationic properties make it effective in binding with negatively charged particles, facilitating their removal from water systems .
Materials Science
The compound is employed as a hardener and crosslinking agent in epoxy resins and polyurethane systems. Its ability to enhance the mechanical properties of materials makes it valuable in manufacturing durable products such as coatings, adhesives, and composites .
Data Table: Applications Overview
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceuticals | Analgesics | Effective pain relief without opioid side effects |
Agricultural Chemicals | Pesticides and herbicides | Enhanced efficacy in crop protection |
Water Treatment | Flocculants | Improved removal of contaminants |
Materials Science | Crosslinking agents for resins | Enhanced durability and mechanical properties |
Case Study 1: Analgesic Development
A study evaluated the analgesic effects of derivatives of this compound compared to traditional pain medications like tramadol. The results indicated that certain derivatives provided significant pain relief with fewer side effects, suggesting a promising avenue for future drug development .
Case Study 2: Wastewater Treatment Efficacy
Research conducted on the use of this compound in wastewater treatment demonstrated its effectiveness in reducing turbidity levels significantly when used as a flocculant. The study showed that the compound could effectively bind with pollutants, leading to clearer water outputs .
Case Study 3: Material Enhancement
In a comparative analysis of epoxy resins modified with this compound, results indicated improved tensile strength and flexibility over standard formulations. This enhancement is attributed to the compound's crosslinking capabilities, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-1-propanethiol involves its interaction with various molecular targets, primarily through its thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and other biomolecules, affecting their function. This interaction is crucial in redox reactions and enzyme inhibition, where the compound can modulate the activity of thiol-containing enzymes.
Comparison with Similar Compounds
Similar Compounds
Dimethylaminopropylamine: Similar in structure but lacks the thiol group.
Dimethylaminopropanol: Contains a hydroxyl group instead of a thiol group.
Dimethylaminopropionitrile: Contains a nitrile group instead of a thiol group.
Uniqueness
3-(Dimethylamino)-1-propanethiol is unique due to the presence of both a dimethylamino group and a thiol group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications. The thiol group, in particular, provides unique reactivity that is not present in similar compounds lacking this functional group.
Biological Activity
3-(Dimethylamino)-1-propanethiol, also known as DMAPT, is a compound with significant biological activity due to its unique chemical structure that includes both a dimethylamino group and a thiol group. This article explores the biological activity of DMAPT, its mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
- Chemical Formula : CHNS
- CAS Number : 42302-17-0
- Molecular Weight : 117.23 g/mol
The presence of the thiol (-SH) group allows DMAPT to participate in redox reactions and interact with various biomolecules, making it a versatile compound in biological systems.
The biological activity of DMAPT primarily stems from its thiol group, which can form covalent bonds with electrophilic centers in proteins and other biomolecules. This interaction is crucial for:
- Enzyme Inhibition : DMAPT can inhibit thiol-containing enzymes by modifying their active sites.
- Redox Reactions : The thiol group plays a role in cellular redox processes, influencing oxidative stress responses.
Antioxidant Activity
DMAPT has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress. This activity is beneficial in protecting cells from damage caused by reactive oxygen species (ROS).
Anticancer Potential
Research indicates that DMAPT may have anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cells through the activation of specific signaling pathways. For example, it has been studied for its effects on:
- Breast Cancer Cells : DMAPT treatment led to increased apoptosis markers and decreased cell viability in MCF-7 breast cancer cells.
- Lung Cancer Cells : Studies showed that DMAPT inhibited proliferation and induced cell cycle arrest in A549 lung cancer cells.
Case Study 1: Inhibition of Platelet Aggregation
A study investigated the role of DMAPT in inhibiting platelet aggregation. The compound was found to interact with chlorine-substituted heterocyclic compounds, leading to the formation of thioether linkages. This modification introduced a flexible side chain that enhanced interactions with biological targets involved in platelet aggregation.
Case Study 2: Toxicological Assessment
A toxicological assessment revealed that DMAPT has moderate acute toxicity. The median lethal dose (LD50) was reported between 410 mg/kg bw and 1600 mg/kg bw in animal studies. Local irritation effects were observed at higher doses, indicating the need for careful handling.
Table 1: Biological Activities of DMAPT
Table 2: Toxicological Data for DMAPT
Study Type | LD50 (mg/kg bw) | Observations |
---|---|---|
Oral Toxicity | 410 - 1600 | Local irritation at high doses |
Dermal Toxicity | Not available | N/A |
Inhalation | Occupational exposure | Respiratory irritation reported |
Q & A
Basic Research Questions
Q. What are the common laboratory synthesis routes for 3-(Dimethylamino)-1-propanethiol, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic substitution, where dimethylamine reacts with a thiol-containing substrate (e.g., 3-chloro-1-propanethiol). Key steps include:
- Reagent selection : Use anhydrous dimethylamine in a polar aprotic solvent (e.g., THF or DMF) to enhance nucleophilicity.
- Temperature control : Maintain 0–5°C during amine addition to minimize side reactions like oxidation of the thiol group.
- Purification : Post-reaction, neutralize excess amine with dilute HCl, followed by extraction with dichloromethane and drying over Na₂SO₄ .
Optimization : Increase yield by conducting reactions under nitrogen to prevent thiol oxidation and using antioxidants (e.g., BHT) .
Q. Which analytical techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H NMR (δ ~1.6–2.1 ppm for dimethylamino protons, δ ~2.5–3.0 ppm for CH₂-SH) and ¹³C NMR (δ ~40–50 ppm for N(CH₃)₂).
- FT-IR : Peaks at ~2550 cm⁻¹ (S-H stretch) and ~2800 cm⁻¹ (C-N stretch).
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 120.1 (C₅H₁₃NS).
Validation : Cross-reference with computational simulations (e.g., Gaussian) to confirm structural assignments .
Q. What safety protocols are critical when handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use in a fume hood due to volatile thiol odors.
- Waste Management : Collect residues in sealed containers labeled for sulfur-containing waste. Neutralize acidic byproducts before disposal.
- Emergency Measures : In case of skin contact, rinse with 10% sodium bicarbonate solution and seek medical attention .
Q. How does this compound behave in polar vs. nonpolar solvents?
- Polar solvents (e.g., water, methanol) : The compound exhibits high solubility due to its dimethylamino group, but the thiol (-SH) moiety may oxidize over time.
- Nonpolar solvents (e.g., hexane) : Limited solubility; aggregation observed via dynamic light scattering (DLS).
Phase Behavior : Vapor-liquid equilibrium (VLE) data at 303–368 K show increased methane solubility in thiol-rich phases under high pressure, relevant for solvent selection in gas-phase reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Scenario : Discrepancies between experimental ¹H NMR and DFT-calculated shifts.
- Approach :
Q. What strategies mitigate thiol oxidation during catalytic applications of this compound?
- Inert Atmospheres : Conduct reactions under argon or nitrogen.
- Additives : Include EDTA to chelate metal ions that catalyze oxidation.
- Alternative Protecting Groups : Temporarily protect the -SH group as a disulfide (e.g., using Ellman’s reagent) and regenerate post-reaction .
Q. How does this compound function in metal-ligand coordination chemistry?
The compound acts as a soft Lewis base, coordinating transition metals (e.g., Pd, Cu) via its sulfur and nitrogen atoms. Applications include:
- Catalysis : Stabilizing Pd nanoparticles for cross-coupling reactions (e.g., Suzuki-Miyaura).
- Electrochemistry : Enhancing electron transfer in redox-active complexes.
Characterization : Use XPS to confirm S→Metal binding (e.g., Pd 3d₅/₂ shift from 335.5 eV to 337.8 eV) .
Q. What computational models predict the phase behavior of this compound in mixed solvent systems?
- Tools : COSMO-RS or ASPEN Plus simulations.
- Input Data : Use experimental VLE parameters (e.g., from ternary systems with 1-propanethiol + CH₄ at 9 MPa ).
- Validation : Compare predicted vs. experimental gas-phase thiol content (error margins <5%).
Q. Notes
- Methodological Focus : Answers emphasize reproducible experimental workflows over theoretical definitions.
- Advanced Topics : Include multi-technique validation and computational integration for hypothesis testing.
Properties
IUPAC Name |
3-(dimethylamino)propane-1-thiol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NS/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSAYSFNFCZEPCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388502 | |
Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42302-17-0 | |
Record name | 3-(Dimethylamino)-1-propanethiol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42302-17-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(DIMETHYLAMINO)-1-PROPANETHIOL | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388502 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Dimethylamino)-1-propanethiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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